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Compound of Interest

Compound Name: 2-(2-Pyridin-2-ylethyl)aniline

Cat. No.: B182579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

2-(2-Pyridin-2-ylethyl)aniline. Due to the limited availability of directly published experimental

spectra, this document combines confirmed Nuclear Magnetic Resonance (NMR) data with

predicted Infrared (IR) and Mass Spectrometry (MS) characteristics derived from the molecular

structure. Detailed experimental protocols for these spectroscopic techniques are also provided

to aid in the acquisition and interpretation of data.

Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 2-(2-
Pyridin-2-ylethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data presented below have been extracted from the supporting

information of a relevant research publication.

Table 1: ¹H NMR Spectroscopic Data for 2-(2-Pyridin-2-ylethyl)aniline
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.54 d 4.0 1H Pyridinyl-H6

7.59 td 7.7, 1.8 1H Pyridinyl-H4

7.15 d 7.8 1H Pyridinyl-H3

7.11 ddd 7.5, 4.8, 0.9 1H Pyridinyl-H5

7.04 td 7.7, 1.5 1H Anilinyl-H4

6.72 dd 7.5, 1.2 1H Anilinyl-H6

6.66 td 7.4, 1.2 1H Anilinyl-H5

6.60 dd 8.0, 1.2 1H Anilinyl-H3

4.85 br s - 2H -NH₂

3.11 t 7.2 2H -CH₂-Pyridinyl

2.98 t 7.2 2H -CH₂-Anilinyl

Table 2: ¹³C NMR Spectroscopic Data for 2-(2-Pyridin-2-ylethyl)aniline
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Chemical Shift (δ) ppm Assignment

161.9 Pyridinyl-C2

149.3 Pyridinyl-C6

144.9 Anilinyl-C1

136.5 Pyridinyl-C4

130.1 Anilinyl-C3

127.3 Anilinyl-C5

124.0 Pyridinyl-C3

121.3 Pyridinyl-C5

118.6 Anilinyl-C6

115.7 Anilinyl-C4

115.5 Anilinyl-C2

39.0 -CH₂-Pyridinyl

33.1 -CH₂-Anilinyl

Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted FT-IR Absorption Bands for 2-(2-Pyridin-2-ylethyl)aniline
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Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

3450-3300
Medium, Sharp

(doublet)
N-H Stretch Primary Amine (-NH₂)

3100-3000 Medium to Weak C-H Stretch
Aromatic (Pyridinyl

and Anilinyl)

2960-2850 Medium C-H Stretch Aliphatic (-CH₂-CH₂-)

1620-1580 Strong C=C Stretch Aromatic Rings

1620-1550 Medium N-H Bend Primary Amine (-NH₂)

1500-1400 Strong C=C Stretch Aromatic Rings

1320-1250 Medium C-N Stretch Aromatic Amine

800-700 Strong
C-H Out-of-plane

Bend

ortho-disubstituted

Benzene

780-740 Strong
C-H Out-of-plane

Bend

Monosubstituted

Pyridine

Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-(2-Pyridin-2-ylethyl)aniline

m/z Ion Fragmentation Pathway

198 [M]⁺ Molecular Ion

106 [C₇H₈N]⁺
Benzylic cleavage, formation of

aminotropylium ion

93 [C₆H₇N]⁺
Cleavage of the ethyl bridge,

aniline radical cation

92 [C₅H₄NCH₂]⁺
Benzylic cleavage, formation of

picolyl cation
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Instrument parameters may require optimization for specific samples and

equipment.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of any particulate

matter.

Instrumentation: The data should be acquired on a high-resolution NMR spectrometer,

typically operating at a field strength of 300 MHz or higher for ¹H NMR.

¹H NMR Acquisition:

Acquire the spectrum at a constant temperature, typically 298 K.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

The number of scans can range from 8 to 64, depending on the sample concentration.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform to obtain the spectrum.

¹³C NMR Acquisition:

Acquire the spectrum with proton decoupling.

Use a standard pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180

ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Process the FID with an exponential window function and Fourier transform.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr

powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used for direct analysis of the solid or liquid sample with

minimal preparation.

Instrumentation: Use a FT-IR spectrometer equipped with a suitable detector (e.g., DTGS or

MCT).

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr

pellet/ATR crystal).

Record the sample spectrum.

The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

The spectrum is usually displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).
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Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is

common for volatile compounds and provides detailed fragmentation patterns. Electrospray

Ionization (ESI) is suitable for less volatile or thermally labile compounds and often yields a

prominent molecular ion peak.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Pyridin-2-ylethyl)aniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182579#spectroscopic-data-for-2-2-pyridin-2-ylethyl-
aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b182579#spectroscopic-data-for-2-2-pyridin-2-ylethyl-aniline
https://www.benchchem.com/product/b182579#spectroscopic-data-for-2-2-pyridin-2-ylethyl-aniline
https://www.benchchem.com/product/b182579#spectroscopic-data-for-2-2-pyridin-2-ylethyl-aniline
https://www.benchchem.com/product/b182579#spectroscopic-data-for-2-2-pyridin-2-ylethyl-aniline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b182579?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

